
2-Cyclopropyl-2-(trichloromethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Cyclopropyl-2-(trichloromethyl)oxirane” is a cyclic organic molecule that consists of three main elements: cyclopropyl, trichloromethyl, and oxirane .
Molecular Structure Analysis
The molecular formula of “2-Cyclopropyl-2-(trichloromethyl)oxirane” is C6H7Cl3O . The exact mass is 132.0341926 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving “2-Cyclopropyl-2-(trichloromethyl)oxirane” are not found in the search results, cyclopropane-containing compounds are known to undergo a variety of reactions . For instance, cyclopropanes can be used as versatile strategic intermediates in organic synthesis .Applications De Recherche Scientifique
Polymer Development
2-Cyclopropyl-2-(trichloromethyl)oxirane and related compounds are instrumental in the development of new polyether elastomers. These substances demonstrate elastomeric properties and are highly reactive in nucleophilic substitution reactions, indicating their potential use in creating innovative materials with specific mechanical properties (Shih, Brandt, Zussman, & Tirrell, 1982).
Chemical Synthesis and Molecular Structure
In the field of synthetic chemistry, 2-Cyclopropyl-2-(trichloromethyl)oxirane and its derivatives are used for various synthetic purposes. For instance, they are used in the synthesis of trans-5-aryl and 5-cyclopropyl derivatives of 2-isoxazolin-4-ol, which are prepared via an intramolecular opening of oxirane by the oxygen nucleophile of the oxyimino group (Ito & Sato, 1990). Additionally, these compounds are involved in the preparation of functionalized tris(oxazolinyl)cyclopropanes through metalation processes (Capriati, Florio, Luisi, & Rocchetti, 2002).
Physical Chemistry and Spectroscopy
From a physical chemistry standpoint, compounds like 2-Cyclopropyl-2-(trichloromethyl)oxirane are valuable in studying molecular structures and conformations, particularly in three-membered rings like cyclopropanes and oxiranes. These studies contribute to a deeper understanding of bond energies, geometry, electron density distributions, and Laplace concentrations in small cyclic structures (Cremer & Kraka, 1985).
Oxidative Chemistry and Reaction Mechanisms
In oxidative chemistry, these compounds are used to study reaction mechanisms, like the Cl-initiated oxidation of cyclopropane and its products. Such studies are vital in understanding the fundamental chemical reactions involving small cyclic molecules (Desain et al., 2003).
Propriétés
IUPAC Name |
2-cyclopropyl-2-(trichloromethyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl3O/c7-6(8,9)5(3-10-5)4-1-2-4/h4H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEPDVGKTJJWIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CO2)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-(trichloromethyl)oxirane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


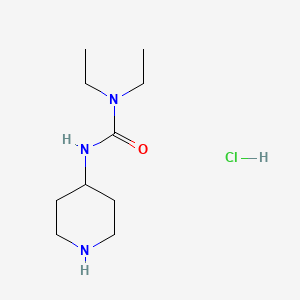


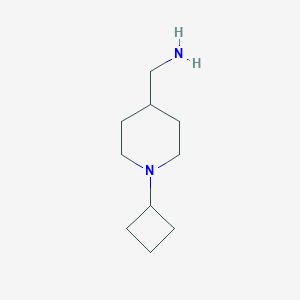
![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B1422194.png)
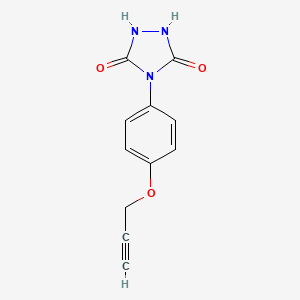
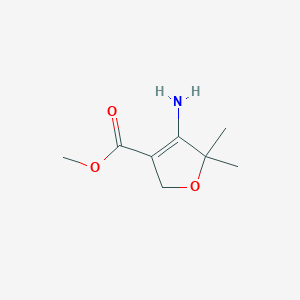
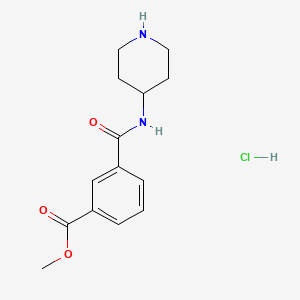
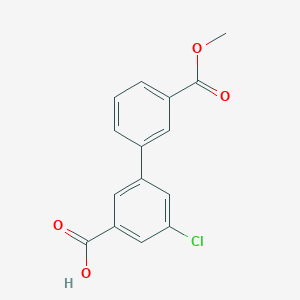
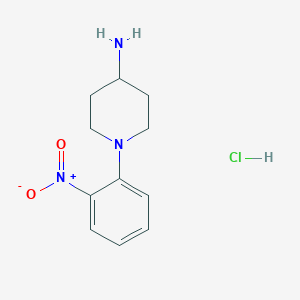
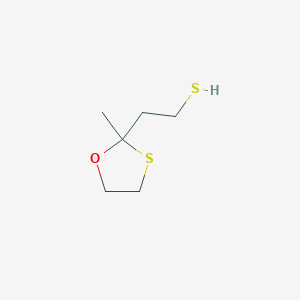
![(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1422209.png)
![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B1422210.png)